molecular formula C20H25N3O4 B2897956 N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 865418-01-5

N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2897956
CAS No.: 865418-01-5
M. Wt: 371.437
InChI Key: UZYPFRBFJCRWNL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based acetamide derivative characterized by a morpholino-oxoacetyl group at the 3-position of the indole ring and a diethyl-substituted acetamide moiety at the 1-position . This molecular architecture, which incorporates an indole backbone known for its broad biological significance and a morpholino group that enhances solubility and interaction with biological targets, makes it a compound of significant interest in medicinal chemistry and drug discovery research . Compounds with this structural motif have garnered attention due to their diverse biological activities. Research on highly similar analogs has demonstrated promising antifungal properties, particularly against Candida species and Aspergillus species, making them candidates for investigating systemic fungal infections . Furthermore, indole acetamide derivatives have shown potential in oncology research, with studies indicating that related structures can inhibit tumor growth in various cancer cell lines . The mechanism of action for this class of compounds is believed to stem from its ability to interact with specific enzymatic targets. Molecular docking studies of analogous compounds have revealed selective inhibitory activity against enzymes critical for cell cycle regulation and signal transduction, such as protein tyrosine phosphatases (PTPs) including PTP1B and CDC25B . Additionally, structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key target in the development of antivirals for viruses like SARS-CoV-2, suggesting a potential parallel research application for this compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for confirming the product's identity and purity in their specific experimental settings.

Properties

IUPAC Name

N,N-diethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-3-21(4-2)20(26)19(25)16-13-23(17-8-6-5-7-15(16)17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPFRBFJCRWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indole structure, which is prevalent in numerous biologically active substances, and incorporates various functional groups that may enhance its reactivity and interaction with biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name This compound
CAS Number 878055-59-5
Molecular Formula C20H27N3O5S
Molecular Weight 399.51 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole moiety allows for versatile binding interactions, potentially modulating the activity of these targets and influencing various biological pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

  • Anti-inflammatory Activity : Studies have shown that related compounds exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential for anti-inflammatory applications .
  • Anticancer Properties : Various indole derivatives have been evaluated for their antiproliferative effects against cancer cell lines. For instance, compounds similar to N,N-diethyl derivatives have demonstrated effective inhibition against HeLa and MCF-7 cancer cell lines .
  • Neuroprotective Effects : Some studies indicate that indole derivatives can influence neuropsychiatric conditions, possibly through modulation of neurotransmitter systems .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a structurally similar compound (ICMD-01) in vivo. The results showed significant inhibition of edema in treated groups compared to controls, with a maximum effect observed at a dose of 50 mg/kg, comparable to dexamethasone treatment .

Study 2: Anticancer Activity

In vitro studies on related indole compounds revealed that they induced apoptosis in cancer cells in a dose-dependent manner. For example, one derivative was found to have an IC50 of 0.34 μM against MCF-7 cells, indicating potent anticancer properties .

Summary of Biological Activities

Activity Type Effect Observed Reference
Anti-inflammatoryInhibition of IL-1β and TNF-α
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, biological activities, and mechanisms of action between the target compound and similar indol-3-yl-oxoacetamide derivatives:

Compound Substituents IC50 (µM) Key Mechanisms Selectivity
N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide Morpholino-2-oxoethyl, N,N-diethyl Not reported Likely caspase-8 activation (inferred) Unknown
Compound 5r (adamantane derivative) Adamantan-1-yl, N-substituted 10.56 ± 1.14 Caspase-8/3 activation, PARP cleavage Selective for HepG2 over HeLa/MCF7
D-24851 Chlorobenzyl, pyridin-4-yl 0.01–0.1* Microtubule destabilization, G2-M arrest Active against multidrug-resistant tumors
N,N-Dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide N,N-dimethyl Not reported Hydrogen bonding alters conformation No biological data

*IC50 values for D-24851 are approximate and vary by cell line .

Key Observations

Substituent Effects on Activity: Adamantane derivatives (e.g., Compound 5r) exhibit potent anti-proliferative activity (IC50 ~10 µM) against HepG2 liver cancer cells, attributed to caspase-8-dependent apoptosis . The bulky adamantane group may enhance target binding but reduce solubility. However, the absence of adamantane might reduce cytotoxic potency compared to Compound 5r. D-24851, with a chlorobenzyl group, demonstrates nanomolar potency and efficacy against multidrug-resistant cancers via microtubule disruption, a distinct mechanism from caspase activation .

Mechanistic Divergence :

  • Caspase-8 activation is a hallmark of adamantane-based oxoacetamides, while D-24851 operates through microtubule destabilization. The target compound’s mechanism may align with caspase pathways but requires experimental validation.

Synthetic Complexity: Adamantane derivatives are synthesized via multi-step routes involving oxalyl chloride and substituted amines . The morpholino-substituted compound likely follows similar methods, substituting adamantane with morpholino-2-oxoethyl groups during amide coupling.

Selectivity and Toxicity: Compound 5r shows selectivity for HepG2 over HeLa/MCF7 cells, whereas D-24851 lacks neurotoxicity despite potent cytotoxicity . The target compound’s selectivity profile remains uncharacterized but could benefit from morpholino’s reduced hydrophobicity.

Q & A

Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Indole functionalization : Alkylation at the indole N1 position using 2-morpholino-2-oxoethyl groups, requiring nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
  • Oxoacetamide coupling : Reacting the functionalized indole with diethylamine via an α-ketoacyl chloride intermediate, optimized at 0–5°C to minimize side reactions .
  • Critical parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction time (monitored via TLC/HPLC), and stoichiometric control (1.2:1 molar ratio of morpholinoethyl chloride to indole intermediate) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., indole C3 coupling, morpholine integration). 2D experiments (COSY, HSQC) resolve overlapping signals in complex regions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 458.562 for C27H30N4O3) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and morpholine groups) .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., CDK2) using fluorescence polarization, with IC50 calculations .
    • Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (dose range: 1–100 µM) .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like tubulin (KD values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to enhance potency?

  • Analog synthesis : Modify substituents systematically (e.g., morpholine → piperidine, diethylamide → dimethylamide) .
  • Key assays : Compare IC50 values in kinase inhibition and cytotoxicity profiles. For example, replacing the morpholino group with pyrrolidine increased tubulin binding by 2-fold in analogs .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational design .

Q. How should conflicting data on metabolic stability be resolved?

  • Contradictory findings : Some studies report rapid hepatic clearance (t1/2 = 30 min in rat microsomes), while others note stability in plasma (t1/2 > 6 hrs) .
  • Methodological adjustments :
    • Use isotopically labeled compound (e.g., 14C) to track metabolites via LC-MS/MS.
    • Compare species-specific metabolism (human vs. rodent liver S9 fractions) .
    • Validate with in vivo PK studies (oral vs. IV administration in murine models) .

Q. What strategies are effective for improving in vivo bioavailability?

  • Formulation optimization :
    • Nanoemulsions or liposomes to enhance solubility (logP = 2.5 indicates moderate hydrophobicity) .
    • Co-administration with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Prodrug design : Introduce ester groups at the acetamide moiety for hydrolytic activation in target tissues .

Q. How can target engagement be validated in complex biological systems?

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify off-target interactions .
  • In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) track distribution in tumor xenograft models .
  • Knockdown/CRISPR : Compare efficacy in wild-type vs. target gene-knockout cell lines to confirm mechanism .

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